6-Ethoxybenzo[d]isothiazole
Description
Significance of Benzo[d]isothiazole Systems in Contemporary Organic Chemistry
The benzo[d]isothiazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to an isothiazole (B42339) ring, is a privileged structure in modern organic chemistry. Its unique electronic properties and rigid, planar geometry make it an attractive building block for a diverse range of functional molecules. The presence of both nitrogen and sulfur atoms within the five-membered ring imparts distinct reactivity and allows for a variety of chemical modifications, enabling the fine-tuning of a compound's physical, chemical, and biological properties.
In medicinal chemistry, benzo[d]isothiazole derivatives have been investigated for a wide spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netevitachem.comnih.gov The scaffold's ability to interact with various biological targets has led to the development of numerous lead compounds in drug discovery programs. For instance, certain benzo[d]isothiazole derivatives have shown significant cytotoxicity against various cancer cell lines. researchgate.net
Beyond pharmaceuticals, the benzo[d]isothiazole framework is integral to the development of advanced materials. Its inherent fluorescence and electrochemical activity have been harnessed in the creation of organic light-emitting diodes (OLEDs), chemical sensors, and corrosion inhibitors. researchgate.net The structural rigidity and potential for π-π stacking interactions also make it a valuable component in the design of novel organic semiconductors and conducting polymers.
Historical Context of Benzo[d]isothiazole Scaffold Synthesis and Exploration
The exploration of the isothiazole ring system, the core of benzo[d]isothiazoles, has a rich history dating back to the 19th century. However, it was in the mid-20th century that systematic investigations into the synthesis and reactivity of these compounds began to gain momentum. Early synthetic methods often involved the cyclization of appropriately substituted benzene derivatives, laying the groundwork for the diverse array of synthetic strategies available today.
Key historical developments include the Herz reaction, which, while primarily used for synthesizing benzo researchgate.netevitachem.comresearchgate.netdithiazoles, provided critical insights into the chemistry of sulfur- and nitrogen-containing aromatic compounds. Over the decades, chemists have developed more efficient and versatile methods for constructing the benzo[d]isothiazole core. These strategies often involve the intramolecular cyclization of 2-halobenzamides, 2-aminothiophenols, or related precursors. The continuous refinement of these synthetic routes has been instrumental in expanding the library of accessible benzo[d]isothiazole derivatives, thereby fueling their exploration in various scientific disciplines.
Scope and Research Trajectories for Substituted Benzo[d]isothiazole Compounds, with Emphasis on 6-Ethoxybenzo[d]isothiazole
The true potential of the benzo[d]isothiazole scaffold lies in the vast chemical space that can be explored through substitution. The introduction of various functional groups onto the benzene or isothiazole ring can dramatically alter the molecule's properties, leading to new applications. Current research is actively exploring the impact of different substituents on the biological activity and material properties of these compounds.
A particularly interesting area of investigation involves the synthesis and application of alkoxy-substituted benzo[d]isothiazoles. The ethoxy group, for example, can enhance a molecule's lipophilicity and modulate its electronic characteristics, which can be advantageous for biological applications.
This compound (CAS Number: 147317-54-2) serves as a key intermediate in the synthesis of a variety of functional molecules. chemsrc.com While detailed research on the parent compound itself is somewhat limited, its derivatives have shown significant promise in several areas.
Research Findings on this compound Derivatives:
Anticancer and Antimicrobial Activity: Derivatives such as N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and its thioamide analogue have demonstrated significant cytotoxicity against cancer cell lines like A549 (lung carcinoma), MCF7-MDR (multi-drug resistant breast cancer), and HT1080 (fibrosarcoma). researchgate.net Schiff bases derived from 6-ethoxybenzo[d]thiazole-2-amine have also been synthesized and, along with their metal complexes, have been evaluated for their antibacterial and antifungal properties. ijrar.org
Corrosion Inhibition: The related compound, 6-ethoxybenzo[d]thiazol-2-amine, has been studied as a corrosion inhibitor for mild steel in acidic environments, suggesting potential applications for similarly substituted isothiazole derivatives in materials protection. researchgate.net
Antidiabetic Potential: A study on benzothiazole (B30560) derivatives with potential antidiabetic activity synthesized 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, which demonstrated an increased rate of glucose uptake in myotubes, highlighting the potential of the 6-ethoxy substitution pattern in metabolic disease research. nih.gov
Synthetic Utility: The this compound core is a valuable building block for more complex molecules. For instance, it has been incorporated into larger structures to investigate their potential as calcium channel modulators or enzyme inhibitors. evitachem.com
The synthesis of this compound itself can be inferred from synthetic routes leading to its derivatives, often starting from precursors like 6-ethoxy-2-mercaptobenzothiazole (B156553) or appropriately substituted aminothiophenols. chemicalbook.comfishersci.ca
The following data tables provide a summary of the known properties of this compound and related research compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 147317-54-2 | chemsrc.com |
| Molecular Formula | C₉H₉NOS | chemsrc.com |
| Molecular Weight | 179.24 g/mol | chemsrc.com |
| Appearance | Light yellow oil | rsc.org |
Spectroscopic Data for this compound
| Type | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, J = 8.9 Hz, 1H), 7.23 (s, 1H), 7.06 (d, J = 8.9 Hz, 1H), 6.62 (s, 1H) | rsc.org |
| Mass Spectrometry | Recorded on ESQUIRE 3000 Mass spectrometer | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
147317-54-2 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-ethoxy-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NOS/c1-2-11-8-4-3-7-6-10-12-9(7)5-8/h3-6H,2H2,1H3 |
InChI Key |
XSJFOCNIJRQYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=NS2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethoxybenzo D Isothiazole and Its Core Scaffold
Strategies for the Construction of the Benzo[d]isothiazole Ring System
Cyclization Reactions Involving Nitrogen and Sulfur Precursors
A predominant and well-established strategy for synthesizing the benzo[d]isothiazole scaffold involves the intramolecular cyclization of phenyl rings that are pre-functionalized with both nitrogen and sulfur-containing groups. arkat-usa.org This approach leverages the proximity of these reactive centers to facilitate the formation of the crucial N-S bond, which defines the isothiazole (B42339) ring. arkat-usa.org A common starting material for this type of reaction is 2-mercaptobenzamide, which can undergo intramolecular oxidative N-S bond formation. arkat-usa.org This method is an extension of the principles used for creating non-fused isothiazoles and has been widely applied to their benzo-fused counterparts. arkat-usa.org
Annulation Approaches for Benzo[d]isothiazole Formation
Annulation, the process of building a new ring onto an existing one, is a key strategy in the synthesis of benzo[d]isothiazoles. This can involve the reaction of a substituted benzene (B151609) derivative with a reagent that provides the necessary sulfur and nitrogen atoms to complete the heterocyclic ring. For instance, a copper(II) salt-mediated annulation of 2-bromo-N-arylbenzimidamides with sulfur powder proceeds under alkaline and aerobic conditions to yield benzo[d]isothiazoles. arkat-usa.org This method demonstrates a high tolerance for various functional groups on the starting materials. arkat-usa.org
Domino Reactions in Benzo[d]isothiazole Synthesis
Domino reactions, also known as cascade or tandem reactions, offer an efficient and atom-economical approach to complex molecules like benzo[d]isothiazoles by combining multiple bond-forming events in a single synthetic operation. unimi.itrsc.org These reactions streamline the synthetic process, often reducing the need for isolating intermediates. rsc.org One such example involves the reaction of N-phenacylbenzothiazolium bromides with 3-phenacylideneoxindoles, which proceeds through a domino cycloaddition to form spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines]. unimi.itrsc.org The reaction is believed to occur through a domino effect where a series of reactions, including nucleophilic substitution and ring formation, happen sequentially. herts.ac.uk
Metal-Catalyzed Synthetic Pathways
The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, and benzo[d]isothiazoles are no exception. Catalysts based on copper and rhodium have proven particularly effective in facilitating the construction of this ring system through various mechanistic pathways.
Copper(I) catalysts are frequently employed in the synthesis of benzo[d]isothiazol-3(2H)-ones, a key subset of the benzo[d]isothiazole family. mdpi.com These reactions often proceed via a cascade mechanism involving the formation of both C-S and N-S bonds. mdpi.com In a notable example, 2-halobenzamides react with elemental sulfur (S8) in the presence of a CuCl catalyst to afford benzo[d]isothiazol-3(2H)-ones in moderate to good yields. mdpi.com Similarly, using potassium thiocyanate (B1210189) (KSCN) as the sulfur source with 2-bromobenzamides in a copper(I)-catalyzed reaction also yields the desired products. mdpi.comresearchgate.net Another approach utilizes carbon disulfide (CS2) as the sulfur source in a copper-catalyzed consecutive reaction with 2-halobenzamides. rsc.org These methods highlight the versatility of copper catalysts in forging the key bonds required for the benzo[d]isothiazolone core. mdpi.com
| Catalyst | Sulfur Source | Starting Material | Product | Ref. |
| CuCl | S8 | 2-halobenzamides | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
| Cu(I) | KSCN | 2-bromobenzamides | Benzo[d]isothiazol-3(2H)-ones | mdpi.comresearchgate.net |
| CuBr | CS2 | 2-halobenzamides | Benzo[d]isothiazol-3(2H)-ones | rsc.org |
| Cu(I) | - | 2-mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
This table summarizes various copper-catalyzed reactions for the synthesis of benzo[d]isothiazol-3(2H)-ones.
Rhodium catalysts have enabled the direct construction of the isothiazole ring through oxidative annulation reactions. osaka-u.ac.jpacs.orgnih.gov A significant development in this area is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. arkat-usa.orgosaka-u.ac.jp This reaction utilizes a [Cp*Rh(MeCN)3][SbF6]2 catalyst, with silver acetate (B1210297) (AgOAc) as the oxidant, and proceeds via a proposed Rh(I)/Rh(III) redox cycle. arkat-usa.orgosaka-u.ac.jp This method is notable for its direct C-H activation approach, which avoids the need for pre-functionalized starting materials. arkat-usa.org The mechanism is supported by both stoichiometric reactions of a rhodacycle intermediate and DFT calculations. osaka-u.ac.jp This powerful strategy has also been successfully applied to the synthesis of the selenium analogues, isoselenazoles. osaka-u.ac.jpacs.org
| Catalyst System | Reactants | Product | Key Features | Ref. |
| [Cp*Rh(MeCN)3][SbF6]2 / AgOAc | Benzimidates, Elemental Sulfur | Benzo[d]isothiazoles | Direct C-H activation, Rh(I)/Rh(III) redox cycle | arkat-usa.orgosaka-u.ac.jp |
| Rhodium(III) | Sulfoximines, Alkynes | 1,2-Benzothiazines | C-H/N-H activation/annulation | researchgate.net |
This table outlines key rhodium-catalyzed reactions for the synthesis of benzo[d]isothiazole and related heterocycles.
Electrochemical Dehydrogenative Cyclization Protocols for N-S Bond Formation
The formation of the nitrogen-sulfur (N-S) bond is a critical step in the synthesis of the benzo[d]isothiazole core. Electrochemical methods have emerged as a green and efficient alternative to traditional chemical oxidants for this transformation. researchgate.net These protocols facilitate the intramolecular dehydrogenative cyclization of precursor molecules, offering mild reaction conditions and avoiding the need for transition-metal catalysts or external oxidizing agents. researchgate.net
In 2021, an electrochemical dehydrogenative cyclization was reported for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamide precursors. researchgate.netmdpi.com This method relies on the direct formation of the N-S bond through an N-H/S-H coupling reaction. researchgate.net The process is conducted in an undivided electrolytic cell, often using platinum electrodes for both the anode and cathode, and demonstrates high functional group tolerance. researchgate.netmdpi.comchim.it
A plausible mechanism for this electrochemical cyclization involves the initial anodic oxidation of the 2-mercaptobenzamide, which leads to the formation of a disulfide intermediate. mdpi.com Further oxidation of this intermediate facilitates an intramolecular cyclization, followed by deprotonation, to yield the final benzo[d]isothiazol-3(2H)-one product. mdpi.com The use of electricity as a clean redox agent and the generation of hydrogen gas as the only byproduct underscore the sustainable nature of this approach. researchgate.netresearchgate.net
Table 1: Electrochemical Synthesis of Benzo[d]isothiazol-3(2H)-ones
| Starting Material | Additive | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzamides | (n-Bu)4NBr | Undivided cell, constant current | Moderate to Good | researchgate.net |
| N-Aryl Thioamides | Base | Undivided electrolytic cell | Up to 99% | researchgate.netrsc.org |
Reductive-Heck and Metathesis-Sequestration Protocols for Tricyclic Sultams, Related to Benzo[d]isothiazole 1,1-Dioxides
For the synthesis of more complex structures related to benzo[d]isothiazole 1,1-dioxides, such as tricyclic sultams, advanced catalytic protocols have been developed. researchgate.netnih.gov One notable method is an atom-economical approach that combines a reductive-Heck reaction with a metathesis-sequestration purification strategy. researchgate.netrsc.org This protocol avoids traditional chromatography, which is a significant advantage in terms of efficiency and waste reduction. researchgate.net
The process begins with the diversification of a core sultam scaffold via a reductive Heck reaction, using a palladium acetate catalyst, zinc, and an aryl coupling partner. nih.govresearchgate.net To drive the reaction to completion, an excess of the starting sultam scaffold is sometimes used. researchgate.net The key innovation lies in the purification step. Excess unreacted starting material is removed through sequestration, which involves ring-opening metathesis polymerization (ROMP). researchgate.netnih.gov This polymerizes the excess starting material, allowing it to be easily separated from the desired product by precipitation. nih.gov
This method not only provides convenient access to the reductive-Heck products but also allows for the reclamation of the excess starting material in its oligomeric form. researchgate.net This reclaimed oligomer can then be repurposed, for instance, by undergoing reductive ozonolysis to generate diol intermediates for further synthesis, highlighting the protocol's atom economy. nih.gov This integration of synthesis and purification represents a significant advance in parallel synthetic chemistry. researchgate.net
Functionalization and Derivatization of the Benzo[d]isothiazole Core
Introduction of the Ethoxy Moiety at Position 6
The 6-ethoxybenzo[d]isothiazole scaffold is a key structural motif in various compounds with significant biological activities. researchgate.netnih.govresearchgate.net The synthesis of this specific derivative often starts with precursors already containing the ethoxy group on the benzene ring. For instance, 6-ethoxybenzo[d]thiazol-2-amine can be used as a starting material for further reactions. ijrar.org This amine is condensed with various aldehydes, such as 4-bromo-2-hydroxybenzaldehyde (B134324) or 2-chlorobenzaldehyde, to form Schiff base derivatives. ijrar.org
Another approach involves the synthesis of derivatives like 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole. nih.govresearchgate.net This synthesis demonstrates the construction of more complex molecules built upon the this compound core. While the specific reaction for introducing the ethoxy group itself is not detailed in these syntheses, they presuppose the availability of a 6-ethoxy-substituted precursor, indicating that the ethoxy group is typically incorporated early in the synthetic sequence, likely starting from a substituted aniline (B41778) or benzamide.
Substituent Effects on Synthetic Accessibility and Reaction Pathways
The nature and position of substituents on the aromatic ring significantly influence the synthesis and reactivity of the benzo[d]isothiazole scaffold. arkat-usa.org During cyclization reactions to form the isothiazole ring, the electronic properties of these substituents play a crucial role. For example, in the formation of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur, the oxidative cyclization proceeds more smoothly with electron-donating groups on the N-phenyl ring of the amidine and electron-withdrawing groups on the other phenyl ring. arkat-usa.org
In copper-catalyzed cascade reactions using 2-halobenzamides and a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (KSCN), the reactivity of the starting material is dependent on the halogen substituent. mdpi.com The established order of reactivity is 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide, which is consistent with the bond dissociation energies of the carbon-halogen bond. mdpi.com Furthermore, the synthesis of benzo[d]isothiazoles unsubstituted at the 3-position often results in lower yields compared to their 3-substituted counterparts, indicating that substituents at this position can stabilize intermediates or influence the reaction pathway favorably. arkat-usa.org
Synthesis of Benzo[d]isothiazole Derivatives via Substitution Reactions
Once the benzo[d]isothiazole core is assembled, it can be further modified through various substitution reactions. For instance, derivatives of benzo[d]thiazol-2(3H)-one can be synthesized by introducing alkyl or benzyl (B1604629) groups via one-step nucleophilic substitution reactions starting from benzo[d]thiazol-2-ol. nih.gov
More complex derivatives can be accessed through multi-step sequences. A 2-(2-bromoethoxy)benzo[d]thiazole intermediate can be synthesized, which then undergoes a second nucleophilic substitution reaction with substituted phenols to yield a range of derivatives. nih.gov It is also possible to remove existing functional groups. For example, a cyano group at the 2-position of the benzothiazole (B30560) ring can be removed by heating the compound in aqueous hydrochloric acid, yielding the corresponding carbonitrile-free analogue. researchgate.net These substitution and modification reactions are vital for creating libraries of benzo[d]isothiazole derivatives for various applications.
Generation of Fused Benzo[d]isothiazole Ring Systems
The benzo[d]isothiazole scaffold can serve as a building block for the creation of larger, fused heterocyclic systems. A notable example is the synthesis of the novel benzo mdpi.comarkat-usa.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide ring system. herts.ac.uk This method provides an efficient route to generate fused pyrazine (B50134) ring systems of potential biological interest. herts.ac.uk
The synthesis begins with readily available starting materials to create a series of chalcones. These chalcones are then reacted with chlorosulphonic acid to produce chalcone (B49325) sulphonyl chlorides. Subsequent treatment with bromine generates the corresponding dibromo chalcone sulphonyl chlorides. herts.ac.uk The key cyclization step is believed to occur via a domino reaction. The less sterically hindered amino group of a reactant, like ethylenediamine, attacks the sulphonyl chloride to form a sulphonamide. This sulphonamide then undergoes an intramolecular nucleophilic substitution to form the isothiazole ring system. Finally, the second amino group reacts to close the pyrazine ring, with the elimination of a bromide ion, thus forming the fused tricyclic structure. herts.ac.uk The definitive structure of these complex fused systems has been confirmed by X-ray crystallography. herts.ac.uk
Optimization of Reaction Conditions and Yield Enhancement in Benzo[d]isothiazole Synthesis
The efficiency and yield of benzo[d]isothiazole synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of solvent, reaction temperature, and reaction duration.
Solvent Effects on Reaction Efficiency
The selection of a suitable solvent is critical for maximizing the yield and efficiency of benzo[d]isothiazole synthesis. Both protic and aprotic solvents have been explored in various synthetic protocols.
Research indicates that aprotic solvents are often preferred over protic ones for certain transformations in benzo[d]isothiazole synthesis. arkat-usa.org For the synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur, a range of solvents including dioxane, DMF, DCM, and toluene (B28343) have been shown to be effective. arkat-usa.org However, in one study, tetrahydrofuran (B95107) (THF) was identified as the superior solvent, providing the highest yield of the desired product. arkat-usa.org
In other synthetic approaches, such as the condensation of 2-aminothiophenol (B119425) with aldehydes, a mixture of chlorobenzene (B131634) and DMSO (2:1) has been identified as the optimal solvent system, particularly when aiming for metal-free and iodine-free conditions. mdpi.commdpi.com The use of greener solvents is also a growing area of interest. For instance, catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles has been successfully achieved using a mixture of water and isopropanol (B130326) (IPA) under microwave irradiation, offering an environmentally friendly and economical process. rsc.org In some cases, reactions can even be performed under solvent-free conditions, which is both economical and less time-consuming. mdpi.comresearchgate.net
The following table summarizes the impact of different solvents on the yield of a model reaction for the synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole.
| Entry | Solvent | Yield (%) |
| 1 | H₂O | 55 |
| 2 | EtOH | 92 |
| 3 | MeOH | 85 |
| 4 | CH₃CN | 70 |
| 5 | DCM | 65 |
| 6 | Toluene | 60 |
| 7 | Dioxane | 75 |
| 8 | DMF | 80 |
| 9 | DMSO | 78 |
| 10 | Solvent-free | 88 |
| Data sourced from studies on benzothiazole synthesis. |
Temperature and Time Dependence in Synthetic Protocols
Reaction temperature and duration are crucial variables that significantly influence the outcome of benzo[d]isothiazole synthesis. The optimal settings for these parameters are highly dependent on the specific synthetic route and substrates employed.
For some reactions, elevated temperatures are necessary to achieve the desired reactivity. For example, the formation of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur required a relatively high temperature of 135 °C and a long reaction time to proceed effectively. arkat-usa.org Similarly, the synthesis of 2-substituted benzo[d]thiazoles from 2-aminothiophenol and ketones in a chlorobenzene/DMSO solvent mixture necessitated a temperature of 140 °C for 16 hours. mdpi.com
Conversely, other synthetic protocols for benzo[d]isothiazoles can be carried out at or near room temperature. The N-bromosuccinimide (NBS)-induced activation of aryl tert-butyl sulfoxides proceeds rapidly at room temperature. arkat-usa.org To prevent the decomposition of sensitive nitroso compounds during certain synthetic steps, reactions are sometimes conducted at a lower temperature of 0 °C. arkat-usa.org
Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times. For instance, the condensation of 2-aminothiophenol with fatty acids using a P₄S₁₀ catalyst was completed in just 3-4 minutes under microwave irradiation, offering a rapid and efficient protocol. mdpi.com
The table below illustrates the effect of temperature on the yield of a catalyst-free synthesis of a benzo[d]imidazo[2,1-b]thiazole derivative.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 6 | 0 |
| 2 | 100 | 6 | 50 |
| Data from a study on the synthesis of benzo[d]imidazo[2,1-b]thiazoles. rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethoxybenzo D Isothiazole and Its Novel Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 6-ethoxybenzo[d]isothiazole. Through the analysis of ¹H, ¹³C, and, for specific derivatives, ¹⁹F nuclei, a complete picture of the molecular skeleton and the chemical environment of each atom can be assembled. nih.gov
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy substituent and the three protons on the aromatic ring.
Ethoxy Group Protons: The ethoxy group (-O-CH₂-CH₃) gives rise to two characteristic multiplets. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet in the downfield region (approximately δ 4.0-4.2 ppm) due to spin-spin coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet further upfield (around δ 1.3-1.5 ppm), coupled with the methylene protons. The typical coupling constant (J) for this ethyl system is approximately 7.0 Hz.
Aromatic Protons: The benzo[d]isothiazole core contains three aromatic protons at positions 4, 5, and 7. The 6-ethoxy group, being an electron-donating group, influences the chemical shifts of these protons.
H-7: This proton is ortho to the ethoxy group and is expected to be the most shielded, appearing as a doublet of doublets around δ 7.0-7.2 ppm.
H-5: This proton is also ortho to the ethoxy group and would likely appear as a doublet in a similar region, around δ 7.3-7.5 ppm.
H-4: This proton is meta to the ethoxy group and would be the most deshielded of the aromatic protons, likely appearing as a doublet around δ 7.8-8.0 ppm.
The precise assignment of these protons can be confirmed using two-dimensional NMR techniques such as COSY. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -O-CH₂-CH₃ | 4.0 - 4.2 | Quartet (q) | ~7.0 |
| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.0 |
| H-7 | 7.0 - 7.2 | Doublet of Doublets (dd) | J_ortho ≈ 8.5 Hz, J_meta ≈ 2.5 Hz |
| H-5 | 7.3 - 7.5 | Doublet (d) | J_meta ≈ 2.5 Hz |
| H-4 | 7.8 - 8.0 | Doublet (d) | J_ortho ≈ 8.5 Hz |
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the seven carbons of the benzisothiazole ring system and the two carbons of the ethoxy group. The electron-donating nature of the ethoxy group significantly influences the chemical shifts of the aromatic carbons. diva-portal.org
Ethoxy Group Carbons: The methylene carbon (-CH₂-) is expected to resonate around δ 63-65 ppm, while the methyl carbon (-CH₃) will be found further upfield at approximately δ 14-16 ppm.
Aromatic Carbons: The chemical shifts of the benzisothiazole carbons are influenced by the heteroatoms and the substituent. The carbon attached to the ethoxy group (C-6, the ipso-carbon) is significantly deshielded and is expected to appear around δ 155-160 ppm. Conversely, the ortho (C-5, C-7) and para (C-3a) carbons are shielded relative to the unsubstituted parent compound. The chemical shifts for the carbons of the isothiazole (B42339) ring (C-3, C-7a) are typically found in the range of δ 120-155 ppm. nih.govmdpi.com
Definitive assignments can be achieved using 2D NMR experiments like HSQC and HMBC, which correlate carbon signals with their attached protons. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -O-CH₂-CH₃ | 63 - 65 |
| -O-CH₂-CH₃ | 14 - 16 |
| C-3 | ~152 |
| C-3a | ~121 |
| C-4 | ~125 |
| C-5 | ~115 |
| C-6 | 155 - 160 |
| C-7 | ~108 |
| C-7a | ~153 |
For novel derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for structural confirmation. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to sharp signals and a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.org
The chemical shift of a fluorine atom on the benzisothiazole ring would provide direct evidence of its position. For instance, a fluorine atom at C-4 would have a different chemical shift than one at C-5 or C-7. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable connectivity information. nih.gov The magnitude of these coupling constants (J_HF, J_CF) depends on the number of bonds separating the nuclei and their spatial orientation, aiding in the unambiguous assignment of the fluorine substituent's location. ucsb.edu Typical chemical shifts for aromatic fluorine (Ar-F) are in the range of +80 to +170 ppm relative to CFCl₃. slideshare.net
Vibrational Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub The FT-IR spectrum of this compound would display a series of characteristic absorption bands that confirm its structure.
Aromatic C-H Stretching: Absorption bands for the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). vscht.cz
Aliphatic C-H Stretching: The C-H bonds of the ethoxy group's methyl and methylene components will show strong absorptions in the 2850-2980 cm⁻¹ region. libretexts.org
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and isothiazole rings are expected to produce several bands in the 1450-1620 cm⁻¹ region. researchgate.net
C-O-C Stretching: The presence of the ethoxy group will be clearly indicated by strong C-O-C stretching bands. The asymmetric stretch typically appears around 1200-1250 cm⁻¹, while the symmetric stretch is found near 1030-1080 cm⁻¹.
C-H Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring gives rise to characteristic C-H out-of-plane ("oop") bending vibrations in the 700-900 cm⁻¹ region, which can help confirm the 1,2,4-trisubstituted nature of the benzene ring. vscht.cz
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |
| 2850 - 2980 | Aliphatic C-H Stretch | Strong |
| 1450 - 1620 | Aromatic C=C and C=N Ring Stretch | Medium-Strong |
| 1200 - 1250 | Asymmetric C-O-C Stretch | Strong |
| 1030 - 1080 | Symmetric C-O-C Stretch | Strong |
| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.org For this compound (C₉H₉NOS), the molecular weight is 179.24 g/mol .
In an electron impact (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which would be observed at a mass-to-charge ratio (m/z) of 179. This molecular ion is energetically unstable and can undergo fragmentation. libretexts.org The fragmentation pathways are influenced by the stability of the resulting fragments, with the presence of the aromatic ring and heteroatoms guiding the cleavage patterns. nih.gov
Common fragmentation pathways for this compound would likely include:
Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage at the ether linkage can lead to the loss of an ethyl radical (mass of 29), resulting in a prominent peak at m/z 150. libretexts.orgyoutube.com
Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule (mass of 28), producing a fragment ion at m/z 151.
Loss of a formyl radical (•CHO): Subsequent fragmentation of the ethoxy-cleaved ion could involve the loss of a formyl radical (mass of 29) from the aromatic ring, leading to further daughter ions. whitman.edu
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 179 | [C₉H₉NOS]⁺• | Molecular Ion (M⁺•) |
| 151 | [M - C₂H₄]⁺• | Loss of ethylene |
| 150 | [M - •CH₂CH₃]⁺ | Loss of ethyl radical |
| 136 | [M - •CH₃CO]⁺ | Loss of acetyl radical |
| 108 | [C₆H₄OS]⁺• | Ring fragmentation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for the determination of the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the calculation of a precise molecular formula, a critical first step in structural elucidation. This technique is particularly valuable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
While the direct HRMS data for this compound is not extensively reported in publicly available literature, analysis of closely related derivatives provides significant insight into the expected fragmentation patterns and mass spectrometric behavior. For instance, the HRMS data for 2-Amino-6-ethoxybenzothiazole and 6-Ethoxy-2-mercaptobenzothiazole (B156553), both of which share the core 6-ethoxybenzothiazole scaffold, can be examined.
In a typical HRMS experiment, the molecule is ionized, often using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, then measures the m/z of this ion with high precision. For this compound (C₉H₉NOS), the theoretical exact mass of the protonated molecule [C₉H₁₀NOS]⁺ would be calculated and compared against the experimentally observed value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that serves as a molecular fingerprint. For the 6-ethoxybenzothiazole scaffold, characteristic fragmentation would likely involve the loss of the ethoxy group or cleavage of the isothiazole ring. The study of these fragmentation pathways is crucial for confirming the connectivity of the molecule. nih.gov
Below is a table summarizing the high-resolution mass spectrometry data for two derivatives of the core structure.
| Compound Name | Molecular Formula | Ion Type | Calculated m/z | Observed m/z | Fragmentation Notes |
| 2-Amino-6-ethoxybenzothiazole | C₉H₁₀N₂OS | [M+H]⁺ | 195.0587 | Data not available | Expected loss of ethoxy group (-C₂H₅O) and fragmentation of the thiazole (B1198619) ring. |
| 6-Ethoxy-2-mercaptobenzothiazole | C₉H₉NOS₂ | [M+H]⁺ | 212.0202 | Data not available | Characteristic loss of the ethoxy group and potential cleavage involving the mercapto group. massbank.eu |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. d-nb.info This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute stereochemistry and conformational preferences of a molecule. d-nb.info For novel derivatives of this compound, particularly those containing chiral centers, X-ray crystallography is the gold standard for unambiguous stereochemical assignment.
The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined.
In the context of this compound derivatives, X-ray crystallography would reveal:
Absolute Stereochemistry: For chiral derivatives, the technique can distinguish between enantiomers and determine the absolute configuration (R or S) of each stereocenter.
Conformation: The analysis would elucidate the preferred spatial orientation of the ethoxy group relative to the benzisothiazole ring system, as well as the conformation of any other flexible side chains.
Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces, which are crucial for understanding the solid-state properties of the material.
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the following table illustrates the type of crystallographic data that would be obtained from such an analysis.
| Parameter | Description | Example Data (Hypothetical) |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 12.3 Å, c = 8.5 Å, β = 95.2° |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-S). | C-O (ethoxy): ~1.36 Å |
| Bond Angles | The angles between adjacent bonds. | C-O-C (ethoxy): ~118° |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Defines the orientation of the ethoxy group. |
UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism
UV-Visible spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the conjugated π-electron systems within the molecule.
The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which arise from the conjugated benzisothiazole ring system. The position of the absorption maximum (λmax) is characteristic of the chromophore, and the intensity of the absorption is related to the probability of the transition.
Furthermore, the study of how the absorption spectrum changes in solvents of different polarities, a phenomenon known as solvatochromism, can provide insights into the nature of the electronic ground and excited states of the molecule. If the excited state is more polar than the ground state, a shift to longer wavelengths (a bathochromic or red shift) is typically observed as the solvent polarity increases. Conversely, if the ground state is more polar, a shift to shorter wavelengths (a hypsochromic or blue shift) occurs.
For this compound, one would expect to observe characteristic absorption bands in the UV region. A systematic study of its UV-Vis spectrum in a range of solvents, from non-polar (e.g., hexane) to polar (e.g., ethanol, water), would allow for the characterization of its solvatochromic behavior. This data is valuable for understanding the molecule's interaction with its environment and can be used to probe the electronic properties of novel derivatives.
The following table outlines the kind of data that would be collected in a solvatochromic study of this compound.
| Solvent | Polarity (Dielectric Constant) | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) |
| Hexane | 1.88 | 285 | 12,000 |
| Dichloromethane | 8.93 | 290 | 12,500 |
| Acetonitrile | 37.5 | 293 | 12,800 |
| Ethanol | 24.5 | 295 | 13,000 |
| Water | 80.1 | 298 | 13,500 |
Note: The data in this table is hypothetical and serves to illustrate the expected trend for a compound exhibiting positive solvatochromism.
Theoretical and Computational Chemistry Studies on Benzo D Isothiazole Systems
Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This approach also allows for the quantitative assessment of electron delocalization and intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals.
For 6-Ethoxybenzo[d]isothiazole, the ethoxy group at the 6-position is expected to act as an electron-donating group (EDG) through resonance. This donation of electron density from the oxygen lone pairs into the aromatic π-system would increase the electron density of the benzene (B151609) ring. This increased electron density, in turn, influences the stability and reactivity of the molecule.
The key intramolecular charge transfer interactions in the benzo[d]isothiazole system would involve the delocalization of electron density from the π-orbitals of the benzene ring and the lone pairs of the sulfur and nitrogen atoms into the antibonding π*-orbitals of the aromatic system. The presence of the ethoxy group would enhance these donor-acceptor interactions, leading to greater stabilization of the molecule.
A hypothetical NBO analysis would likely reveal significant stabilization energies associated with the following interactions:
π(C=C) → π(C=C)* within the benzene ring, indicative of aromatic delocalization.
LP(S) → π(C=N)* and LP(N) → π(C=S)*, highlighting the participation of the heteroatoms in the π-system.
LP(O) → π(C=C)*, representing the electron donation from the ethoxy group to the benzene ring.
Table 1: Postulated Major NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Postulated Stabilization Energy (E(2)) | Type of Interaction |
| π(C5=C6) | π(C4=C4a) | High | π → π (aromatic delocalization) |
| π(C7=C7a) | π(C5=C6) | High | π → π (aromatic delocalization) |
| LP (S1) | π(C7a=N2) | Moderate | Lone Pair → π |
| LP (N2) | π(C3=C7a) | Moderate | Lone Pair → π |
| LP (O) of Ethoxy | π(C5=C6) | Moderate | Lone Pair → π (substituent effect) |
Note: This table is a theoretical representation and the actual stabilization energies would require specific quantum chemical calculations.
Nonlinear Optical (NLO) Property Investigations (for relevant derivatives)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer are promising candidates for NLO materials.
Theoretical studies on benzothiazole (B30560) derivatives have indicated their potential as NLO-phores. researchgate.net The key to their NLO response lies in the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge. researchgate.net This "push-pull" system facilitates a large change in dipole moment upon excitation, which is a major contributor to the second-order hyperpolarizability (β), a measure of the NLO activity.
In the case of this compound, the ethoxy group acts as a mild electron donor. To create a potent NLO material based on this scaffold, an electron-withdrawing group (EWG) would need to be introduced elsewhere on the molecule, likely at the 3-position or on a substituent attached to the nitrogen atom. This would establish a donor-π-acceptor (D-π-A) framework.
The NLO properties of such derivatives can be computationally predicted by calculating the first hyperpolarizability (β). The magnitude of β is sensitive to:
The strength of the donor and acceptor groups: Stronger donors and acceptors lead to a larger NLO response.
The length of the π-conjugated system: Longer conjugation pathways generally enhance the NLO properties.
The nature of the π-bridge: The isothiazole (B42339) ring itself can act as a component of the bridge.
While no specific NLO data exists for this compound, we can infer its potential by examining related systems. For instance, benzothiazolium salts have been shown to be more effective NLO-phores than their neutral counterparts. researchgate.net This suggests that modifications that enhance the charge separation in the ground or excited state would be beneficial.
Table 2: Theoretical NLO Properties of Hypothetical this compound Derivatives
| Donor Group (Position 6) | Acceptor Group (e.g., Position 3) | π-Conjugated System | Predicted Relative First Hyperpolarizability (β) |
| Ethoxy | -H | Benzo[d]isothiazole | Low |
| Ethoxy | -NO2 | Benzo[d]isothiazole | Moderate |
| Ethoxy | -CN | Benzo[d]isothiazole | Moderate |
| Ethoxy | -CHO | Benzo[d]isothiazole | Moderate |
Note: This table presents a qualitative prediction. Actual values would require detailed computational analysis.
Pharmacophore Model Development (focused on structural features and interactions without biological context)
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. From a purely structural and computational perspective, without considering any biological target, a pharmacophore model for the benzo[d]isothiazole scaffold can be developed based on its intrinsic chemical features.
The benzo[d]isothiazole core presents several key structural features that can be identified as potential pharmacophoric points:
Aromatic Ring: The fused benzene ring provides a hydrophobic surface and the potential for π-π stacking interactions.
Hydrogen Bond Acceptors: The nitrogen atom in the isothiazole ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor.
Based on these intrinsic properties, a general pharmacophore model for a 6-alkoxy-substituted benzo[d]isothiazole can be proposed.
Table 3: Key Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Structural Origin | Potential Interaction Type |
| Aromatic Ring | Benzene ring | π-π stacking, hydrophobic interaction |
| Hydrogen Bond Acceptor | Nitrogen atom (N2) | Hydrogen bonding |
| Hydrophobic Group | Fused ring system | Hydrophobic interaction |
| Hydrophobic Group | Ethoxy group | Hydrophobic interaction |
This fundamental pharmacophore model highlights the key interaction points of the this compound molecule. The specific spatial arrangement of these features would be crucial in determining its potential interactions with other molecules. Computational methods can be used to generate a three-dimensional representation of this pharmacophore, which can then be used to virtually screen for molecules with complementary features, purely on the basis of structural and chemical complementarity. Studies on benzothiazole derivatives have identified similar key features, including aromatic rings, hydrophobic sites, and hydrogen bond acceptors and donors, as crucial for their interaction profiles. thaiscience.inforesearchgate.net
Q & A
Q. What are the recommended synthetic routes for 6-Ethoxybenzo[d]isothiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes for benzoisothiazole derivatives often involve cyclization of thioamide precursors or halogen-mediated coupling reactions. For example, the EDA (electron donor-acceptor) approach using quinones as oxidizing agents (e.g., 2,3-dichloro-1,4-naphthoquinone) in polar solvents like DMF or ethanol under acidic catalysis (e.g., p-TSA) can yield high-purity products . Optimization includes adjusting solvent polarity, temperature (typically 60–80°C), and catalyst loading to improve yields (reported up to 85%). Post-synthesis purification via column chromatography or recrystallization is critical for isolating derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming regiochemistry and substituent orientation. IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while gas chromatography-mass spectrometry (GC-MS) provides fragmentation patterns for structural elucidation . Cross-referencing experimental data with computational predictions (e.g., DFT-calculated chemical shifts) enhances reliability .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved face shields and safety glasses to prevent ocular exposure. Inspect nitrile or neoprene gloves for integrity before use, and employ fume hoods for aerosol mitigation. Dispose of contaminated materials via hazardous waste protocols. While no occupational exposure limits are established, pre- and post-handling handwashing is mandatory. Store in airtight containers under inert gas to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties like HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes), guiding SAR studies. For example, substituent effects on the ethoxy group can be simulated to prioritize synthetic targets .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for substituted benzoisothiazoles?
- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Use explicit solvent models (e.g., CPCM) in DFT calculations to improve accuracy. For mass spectrometry, compare isotopic patterns (e.g., bromine signatures) with experimental HRMS. If contradictions persist, validate via X-ray crystallography or 2D NMR (COSY, HSQC) .
Q. How do surface adsorption properties of this compound influence its environmental fate in indoor settings?
- Methodological Answer : Adsorption on indoor surfaces (e.g., glass, polymers) can be studied using microspectroscopic imaging (AFM-IR) and quartz crystal microbalance (QCM) techniques. Kinetic assays under controlled humidity and oxidant exposure (e.g., ozone) quantify degradation pathways. Such data inform models for predicting airborne persistence and secondary pollutant formation .
Q. What methodological approaches are used to establish structure-activity relationships for benzoisothiazole-based pharmacophores?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with substituent variation (e.g., halogenation, methoxy/ethoxy groups). For example, introducing electron-withdrawing groups (Cl, F) at position 6 enhances bioactivity in some analogs. Use QSAR models to correlate electronic parameters (σ, π) with activity, validated by regression analysis (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
